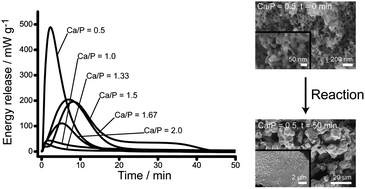Reactivity of calcium phosphatenanoparticles prepared by flame spray synthesis as precursors for calcium phosphate cements
Journal of Materials Chemistry Pub Date: 2011-08-09 DOI: 10.1039/C1JM11977J
Abstract
Flame-spray synthesis was used to produce


Recommended Literature
- [1] Hybrid materials
- [2] Graphene oxide-Au nano particle coated quartz crystal microbalance biosensor for the real time analysis of carcinoembryonic antigen†
- [3] A covalent organic framework-catalyzed visible-light-induced three-component cascade synthesis of trifluoroalkyl and trifluoroalkenyl quinoxalin-2(1H)-one derivatives†
- [4] Contents list
- [5] Protein recognition on a single graphene oxide surface fixed on a solid support†
- [6] Measurements of44Ca:43Ca and 42Ca:43Ca Isotope Ratios in Urine Using High Resolution Inductively Coupled Plasma Mass Spectrometry
- [7] Back cover
- [8] Enhancing the thermoelectric performance of gamma-graphyne nanoribbons by introducing edge disorder†
- [9] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [10] Coffee and mustard mixtures in New York State










